molecular formula C22H27N3O4 B2402203 Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235393-21-1

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2402203
CAS No.: 1235393-21-1
M. Wt: 397.475
InChI Key: ZLRKFIZHBFQURV-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Phenylpiperidines, for example, are known to have morphine-like activity or other central nervous system effects .

Future Directions

Piperidines and their derivatives continue to be an important area of research in the pharmaceutical industry . Future directions could include the development of new synthesis methods, the exploration of new reactions, and the discovery and evaluation of potential drugs containing a piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((3-(2-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-(2-fluorophenyl)ureido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

phenyl 4-[[(2-ethoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-2-28-20-11-7-6-10-19(20)24-21(26)23-16-17-12-14-25(15-13-17)22(27)29-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRKFIZHBFQURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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